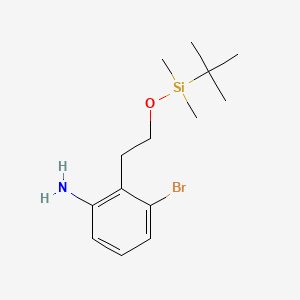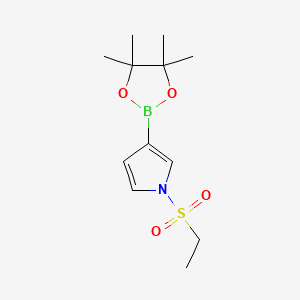
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ESDMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a sulfur atom, an oxygen atom, and a nitrogen atom in its ring structure. ESDMP is an important research tool for studying the structure and function of proteins, enzymes, and other macromolecules. It acts as a molecular probe to investigate the molecular mechanisms of various biochemical and physiological processes.
Scientific Research Applications
Photocatalysis
In the field of photocatalysis , such compounds can be used for metal-free photocatalytic aerobic oxidation . They are involved in visible-light driven cross-coupling reactions and the synthesis of organic compounds using oxygen in air as a green oxidant . The catalysts can be easily recovered and reused, demonstrating good recyclability .
Molecular Electronics
For molecular electronics , these compounds may be used to measure single-molecule conductance . They can bind to gold electrodes forming molecular junctions, which is crucial for developing electronic devices at the molecular level .
Biosensing
In biosensing applications , boron-containing compounds are used to enhance the electrochemiluminescence of microcrystals. This is particularly useful for the detection of biological molecules, such as dopamine, with high sensitivity and a favorable linear response range .
Heterogeneous Photocatalysis
These compounds can be used in heterogeneous photocatalysis for organic transformations. They are involved in visible-light driven cross-coupling reactions and the synthesis of benzothiazoles using oxygen in air as a green oxidant. The catalysts can be recovered and reused, demonstrating good recyclability .
Porphyrin Derivative Synthesis
They may also be used in the synthesis of novel porphyrin derivatives. These derivatives can enhance photocatalytic performance when self-assembled into monomers. The photocatalytic performance of these self-assemblies is stronger than their monomers, and they exhibit good photocatalytic stability .
Photochromic and Fluorescence Properties
In another application, different polymorphs of related compounds exhibit distinct photochromic and fluorescence properties. This is significant for developing materials with specific optical characteristics .
properties
IUPAC Name |
1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-6-19(15,16)14-8-7-10(9-14)13-17-11(2,3)12(4,5)18-13/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWZDZTMHOMRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

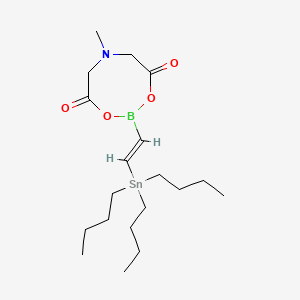
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)
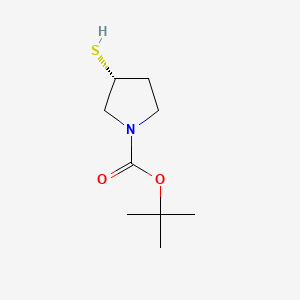
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)
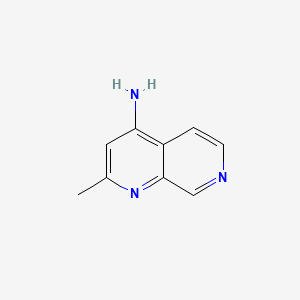
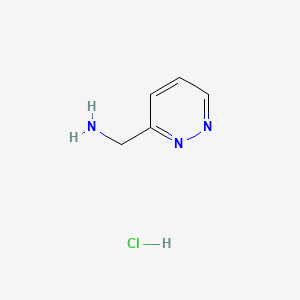
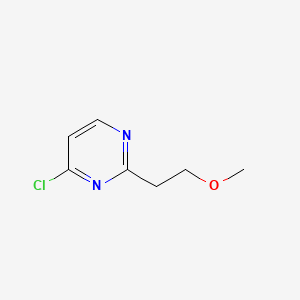

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)
